Tribromoethylbenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromoethylbenzene can be synthesized through the bromination of ethylbenzene. The process involves the addition of bromine to ethylbenzene in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure the selective formation of the tribromoethyl derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with careful monitoring of reaction conditions to optimize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tribromoethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form ethylbenzene or other derivatives.
Oxidation Reactions: Oxidation can lead to the formation of benzoic acid or other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted benzene derivatives.
Reduction: Formation of ethylbenzene.
Oxidation: Formation of benzoic acid.
Scientific Research Applications
Tribromoethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tribromoethylbenzene involves its interaction with molecular targets through its tribromoethyl group. This group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trimethylbenzene: A benzene ring substituted with three methyl groups.
Tribromobenzene: A benzene ring substituted with three bromine atoms.
Ethylbenzene: A benzene ring substituted with an ethyl group.
Uniqueness
Tribromoethylbenzene is unique due to the presence of both an ethyl group and three bromine atoms on the benzene ring. This combination imparts distinct chemical properties, making it useful for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
31195-17-2 |
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Molecular Formula |
C8H7Br3 |
Molecular Weight |
342.85 g/mol |
IUPAC Name |
2,2,2-tribromoethylbenzene |
InChI |
InChI=1S/C8H7Br3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
BZQONKLQDOHILP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(Br)(Br)Br |
Origin of Product |
United States |
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